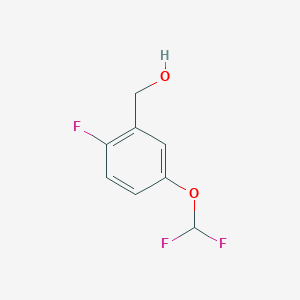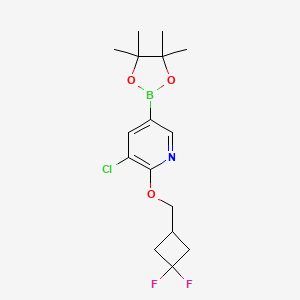![molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3](/img/structure/B8753721.png)
3-Phenylbenzo[d]isoxazole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbenzo[d]isoxazole-5,6-diol is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a benzisoxazole ring substituted with hydroxyl groups at positions 5 and 6, and a phenyl group at position 3. This compound is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyphenyl ketoximes, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or methanesulfonyl chloride . The reaction conditions often involve the use of organic bases like pyridine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzisoxazole derivatives.
Scientific Research Applications
3-Phenylbenzo[d]isoxazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against multi-drug resistant bacteria.
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydroxy-1,2-benzisoxazole: Similar structure but lacks the phenyl group at position 3.
5-Chloro-3-phenyl-1,2-benzisoxazole: Similar structure but with a chlorine atom at position 5 instead of a hydroxyl group.
Uniqueness
3-Phenylbenzo[d]isoxazole-5,6-diol is unique due to the presence of both hydroxyl groups and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .
Properties
CAS No. |
105679-42-3 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-phenyl-1,2-benzoxazole-5,6-diol |
InChI |
InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
XKEPSWAHMXNBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



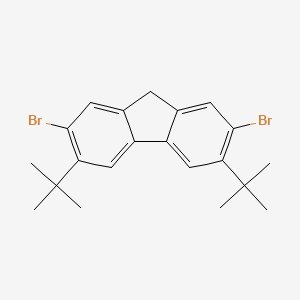
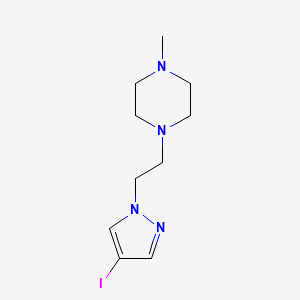
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)
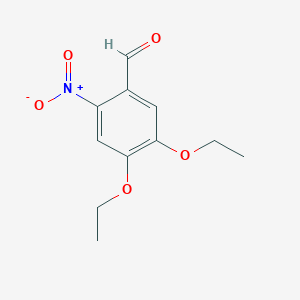


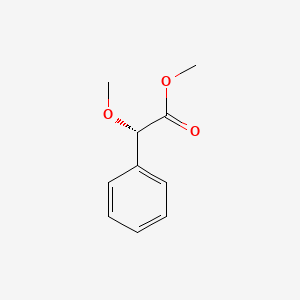

methanone](/img/structure/B8753710.png)
